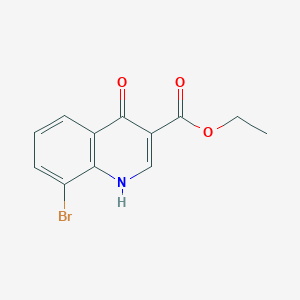

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

説明

BenchChem offers high-quality Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 8-bromo-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-17-12(16)8-6-14-10-7(11(8)15)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDQBYKFJZYKPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80957402 | |

| Record name | Ethyl 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35975-57-6 | |

| Record name | Ethyl 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug development.[1] The synthesis is achieved via the well-established Gould-Jacobs reaction, a robust and reliable method for constructing the 4-hydroxyquinoline core.[2] This document details the underlying chemical principles, provides a step-by-step experimental protocol, and offers expert insights into process optimization and troubleshooting. The guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, providing them with the necessary information to replicate this synthesis with a high degree of success and purity.

Synthetic Strategy: The Gould-Jacobs Reaction

The synthesis of the quinoline framework is a cornerstone of heterocyclic chemistry, with numerous named reactions developed for this purpose.[3] For the preparation of 4-hydroxyquinoline derivatives, the Gould-Jacobs reaction stands out for its efficiency and applicability.[4][5] The reaction proceeds in two distinct, sequential stages:

-

Nucleophilic Substitution: The process begins with the condensation of an aniline derivative, in this case, 2-bromoaniline, with diethyl ethoxymethylenemalonate (DEEM). This step involves a nucleophilic attack from the aniline's amino group onto the electron-deficient carbon of DEEM, followed by the elimination of ethanol to yield a stable anilinomethylenemalonate intermediate.[4][6]

-

Thermal Cyclization: The intermediate undergoes an intramolecular 6-electron cyclization upon heating to high temperatures (typically >240 °C).[6] This electrocyclic reaction is thermally induced and results in the formation of the fused pyridine ring, yielding the desired 4-hydroxyquinoline scaffold. This step is often performed in a high-boiling, inert solvent such as diphenyl ether to achieve the necessary reaction temperature.[6][7]

The overall transformation is a powerful method for converting readily available anilines into complex, functionalized quinoline systems.

Reaction Mechanism

The causality of the Gould-Jacobs reaction is rooted in fundamental principles of nucleophilic chemistry and pericyclic reactions. The mechanism ensures a predictable and high-yielding pathway to the target structure.

Caption: Mechanism of the Gould-Jacobs Reaction.

Experimental Protocol

This section provides a self-validating, step-by-step methodology for the synthesis. Adherence to these protocols, particularly the reaction conditions, is critical for achieving a high yield and purity.

Safety Precaution: This synthesis involves high temperatures and the use of high-boiling solvents. All procedures, especially the thermal cyclization, must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, is mandatory.

Materials and Reagents

| Reagent | M.W. | Purity | Supplier |

| 2-Bromoaniline | 172.02 g/mol | ≥98% | Sigma-Aldrich |

| Diethyl ethoxymethylenemalonate (DEEM) | 216.23 g/mol | ≥98% | Sigma-Aldrich |

| Diphenyl ether | 170.21 g/mol | ≥99% | Sigma-Aldrich |

| Ethanol (absolute) | 46.07 g/mol | ≥99.5% | Fisher Scientific |

| Hexanes | - | ACS Grade | Fisher Scientific |

Step 1: Synthesis of Diethyl 2-((2-bromoanilino)methylene)malonate (Intermediate)

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromoaniline (10.0 g, 58.1 mmol) and diethyl ethoxymethylenemalonate (13.2 g, 61.0 mmol, 1.05 equiv).

-

Condensation: Heat the reaction mixture in an oil bath at 110-120 °C with continuous stirring. The condensation reaction is typically complete within 2-3 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexanes). The disappearance of the 2-bromoaniline spot indicates completion.

-

Work-up: After cooling to room temperature, the reaction mixture will solidify. This crude intermediate is often of sufficient purity to be carried forward to the next step without further purification.

Step 2: Thermal Cyclization to Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a high-temperature thermometer, and a condenser, add diphenyl ether (100 mL). Heat the solvent to 250 °C.

-

Addition of Intermediate: Slowly and carefully add the crude Diethyl 2-((2-bromoanilino)methylene)malonate from Step 1 to the hot diphenyl ether in small portions over 20-30 minutes. Vigorous evolution of ethanol vapor will be observed.

-

Cyclization: Maintain the reaction temperature at 250-255 °C for 30-45 minutes after the addition is complete. The product will begin to precipitate from the hot solution.

-

Isolation: Allow the reaction mixture to cool to below 100 °C. Add hexanes (100 mL) to the mixture to further precipitate the product and dilute the diphenyl ether.

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with hexanes (3 x 50 mL) to remove residual diphenyl ether.

-

Drying: Dry the resulting off-white to pale yellow solid under vacuum at 60 °C to a constant weight.

Data Summary and Characterization

The successful synthesis of the target compound must be validated through physical and spectroscopic analysis.

Yield and Physical Properties

| Property | Expected Value |

| Chemical Formula | C₁₂H₁₀BrNO₃ |

| Molecular Weight | 296.12 g/mol |

| Appearance | Off-white to pale yellow solid |

| Yield | 75-85% (overall) |

| Melting Point | >250 °C |

| CAS Number | 35975-57-6 |

Spectroscopic Data

The identity of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is confirmed by the following spectroscopic data:

-

¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 12.1 (s, 1H, -OH), 8.55 (s, 1H, H-2), 8.20 (d, 1H, H-7), 8.05 (d, 1H, H-5), 7.40 (t, 1H, H-6), 4.25 (q, 2H, -CH₂-), 1.30 (t, 3H, -CH₃).

-

¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) 175.0, 168.0, 145.0, 140.0, 135.0, 128.0, 126.0, 125.0, 120.0, 115.0, 105.0, 60.0, 14.5.

-

IR (KBr, cm⁻¹): 3400-3200 (O-H stretch, broad), 3050 (Ar C-H stretch), 1720 (C=O stretch, ester), 1650 (C=O stretch, quinolone), 1600, 1480 (C=C stretch).

-

Mass Spectrometry (ESI-MS): m/z 295.9 [M-H]⁻.

Visualization of Synthetic Workflow

A streamlined workflow is essential for efficient laboratory operations. The following diagram outlines the logical progression of the synthesis.

Caption: Workflow for Synthesis and Analysis.

Field Insights and Troubleshooting

-

Temperature Control: The thermal cyclization step is the most critical part of the synthesis.[8] Temperatures below 240 °C will result in incomplete cyclization and low yields. Conversely, temperatures significantly above 260 °C can lead to decomposition and discoloration of the product.[7] Precise temperature monitoring is essential.

-

Solvent Choice: Diphenyl ether is the solvent of choice due to its high boiling point (259 °C) and inertness. Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is also commonly used and functions similarly.[6]

-

Purity of Intermediate: While the intermediate from Step 1 can often be used crude, impurities in the starting 2-bromoaniline may lead to side products. If the final product is difficult to purify, recrystallizing the intermediate from an ethanol/water mixture may be beneficial.

-

Product Precipitation: The product is sparingly soluble in hot diphenyl ether and precipitates upon formation, which drives the reaction to completion. Ensure stirring is efficient to prevent bumping and ensure even heat distribution.

Conclusion

The Gould-Jacobs reaction provides a direct and high-yielding pathway for the synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate from commercially available starting materials. The protocol described herein is robust and scalable. Careful control over the high-temperature cyclization step is paramount to achieving a high yield and purity of the final product, a key building block for the development of novel therapeutic agents.

References

Sources

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gould-Jacobs Reaction [drugfuture.com]

- 3. iipseries.org [iipseries.org]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. CGS-9896-药物合成数据库 [drugfuture.com]

- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ablelab.eu [ablelab.eu]

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate chemical properties

An In-Depth Technical Guide to Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate: Properties, Synthesis, and Scientific Applications

Introduction

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is a halogenated derivative of the 4-hydroxyquinoline-3-carboxylate scaffold, a core structure of significant interest in the fields of medicinal chemistry and materials science. The quinoline ring system is a "privileged structure," frequently found in a wide array of pharmacologically active compounds, including antimalarial, anticancer, and antimicrobial agents.[1][2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this versatile compound, grounding its analysis in established chemical principles and synthetic methodologies.

Physicochemical and Structural Properties

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS No. 35975-57-6) is a solid organic compound at room temperature.[3] Its core structure features a quinoline bicyclic system substituted with a bromine atom at the 8-position, a hydroxyl group at the 4-position, and an ethyl carboxylate group at the 3-position. These functional groups dictate its chemical behavior and potential for further modification.

Structural Tautomerism

A critical feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding 4-oxo-1,4-dihydroquinoline (quinolin-4-one) form.[4][5] For Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, this equilibrium is heavily favored towards the more stable 4-oxo tautomer due to the formation of a conjugated amide-like system. This property is fundamental to its reactivity and biological interactions.

Caption: Synthetic workflow for Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.

Experimental Protocol (Gould-Jacobs Method)

The following protocol is a representative procedure based on modern adaptations of the Gould-Jacobs synthesis. [6]

-

Condensation:

-

To a round-bottom flask, add equimolar amounts of 2-bromoaniline and diethyl ethoxymethylenemalonate (EMME).

-

The reaction can be performed neat (solvent-free) under microwave irradiation (e.g., 7-10 minutes) or by refluxing in ethanol for several hours until TLC analysis indicates consumption of the aniline.

-

Upon completion, the reaction mixture is cooled, and the intermediate, diethyl 2-((2-bromophenylamino)methylene)malonate, is isolated, often by recrystallization from ethanol.

-

-

Cyclization:

-

The isolated intermediate is added to Eaton's reagent (a 1:10 w/w mixture of P₂O₅ in methanesulfonic acid).

-

The mixture is heated to 80–100 °C with stirring for 2-4 hours. The reaction progress should be monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

-

The acidic solution is neutralized with a base (e.g., concentrated NaOH or NH₄OH solution) until a precipitate forms.

-

The solid product, Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF.

-

Spectroscopic Characterization (Predicted)

| Spectroscopy | Predicted Features |

| ¹H NMR | ~12.0-13.0 ppm: Broad singlet, exchangeable (N-H proton of the 4-oxo tautomer).~8.5-8.8 ppm: Singlet (vinyl C2-H).~7.5-8.2 ppm: Multiplets corresponding to the three aromatic protons on the quinoline ring.~4.3-4.5 ppm: Quartet (ester -OCH₂-).~1.3-1.5 ppm: Triplet (ester -CH₃). |

| ¹³C NMR | ~170-175 ppm: C=O (quinolone amide).~165-168 ppm: C=O (ethyl ester).~110-150 ppm: Multiple signals corresponding to the aromatic and vinyl carbons.~60-62 ppm: Ester -OCH₂-.~14-16 ppm: Ester -CH₃. |

| IR (cm⁻¹) | ~3200-2800 (broad): N-H stretching vibration.~1720-1740: C=O stretching (ester).~1650-1670: C=O stretching (quinolone amide).~1600-1450: C=C and C=N aromatic ring stretches.~600-500: C-Br stretching. |

| Mass Spec | Molecular Ion (M⁺): A prominent peak at m/z 295 and an equally intense peak at m/z 297, corresponding to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). |

Chemical Reactivity and Potential Applications

The multifunctionality of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate makes it a valuable intermediate for chemical synthesis. Its reactivity is centered around the ester, the bromine atom, and the acidic N-H proton.

Key Chemical Transformations

-

Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., refluxing with aqueous NaOH) to yield the corresponding 8-bromo-4-hydroxyquinoline-3-carboxylic acid . [5][7]This carboxylic acid derivative can serve as a precursor for other functional groups or be used in fragment-based drug design.

-

Decarboxylation: Following hydrolysis, the resulting carboxylic acid can be decarboxylated, typically by heating, to yield 8-bromo-4-hydroxyquinoline. [5]* N-Alkylation/Acylation: The acidic N-H proton of the dominant 4-oxo tautomer can be deprotonated with a suitable base and subsequently alkylated or acylated, enabling the introduction of diverse substituents at the N1 position.

-

Palladium-Catalyzed Cross-Coupling: The C8-Br bond is a prime site for modification via modern cross-coupling reactions. Suzuki, Buchwald-Hartwig, Sonogashira, and other similar reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds. This approach is a powerful strategy for building molecular complexity and generating libraries of novel quinoline derivatives for biological screening. It may be necessary to protect the N-H/O-H group via silylation or other methods to prevent catalyst inhibition. [8]

Applications in Drug Discovery and Materials Science

The 4-quinolone and 8-hydroxyquinoline scaffolds are associated with a vast range of biological activities. [1][9]Consequently, Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is an attractive starting point for the development of novel therapeutic agents.

-

Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity. [1]This scaffold can be elaborated to target various cellular pathways implicated in cancer.

-

Antimicrobial Agents: The quinolone core is famous for its antibacterial properties (e.g., fluoroquinolones). The 8-hydroxyquinoline moiety is a well-known chelator of metal ions essential for microbial survival and has demonstrated broad antimicrobial and antifungal effects. [9][10]* Neuroprotective Agents: Due to their ability to chelate metal ions like iron and copper, 8-hydroxyquinoline derivatives have been investigated for the treatment of neurodegenerative diseases such as Alzheimer's, where metal dyshomeostasis is a contributing factor. [9]* Organic Electronics: The rigid, planar structure of the quinoline system makes it a candidate for use in organic light-emitting diodes (OLEDs) and as a fluorescent chemosensor for metal ion detection. [2]

Conclusion

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is a well-defined chemical entity with a rich potential for chemical exploration. Its synthesis is accessible through the robust Gould-Jacobs reaction, and its multiple functional groups offer numerous handles for derivatization. For researchers in drug discovery and materials science, this compound represents a valuable and versatile building block for constructing novel molecules with tailored biological or photophysical properties. A thorough understanding of its physicochemical properties, synthesis, and reactivity is paramount to unlocking its full scientific potential.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 8-Bromo-4-hydroxy-6-methylquinoline-3-carboxylic acid ethy… [cymitquimica.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent | MDPI [mdpi.com]

- 7. 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 735364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic data of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

An In-depth Technical Guide to the Spectroscopic Profile of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic characteristics of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, a quinoline derivative of significant interest in medicinal chemistry and materials science. The structural elucidation of such molecules is paramount for confirming synthesis, ensuring purity, and understanding their chemical behavior. This document is structured to provide not just the data, but the underlying scientific rationale for the experimental design and interpretation, reflecting a field-proven approach to molecular characterization.

Molecular Structure and Spectroscopic Overview

The unique arrangement of the quinoline core, substituted with a bromine atom, a hydroxyl group, and an ethyl carboxylate moiety, gives rise to a distinct spectroscopic signature. Understanding this signature is key to its application. The 4-hydroxyquinoline portion of the molecule can exist in tautomeric forms, primarily the 4-quinolone form, which significantly influences its electronic and vibrational spectra. The following sections will dissect the predicted spectroscopic data based on established principles and data from analogous structures.

Molecular Structure with Atom Numbering for NMR Assignments

NMR spectrum of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

An In-Depth Technical Guide to the NMR Spectrum of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. As structural elucidation is paramount for advancing research and ensuring compound integrity, this document serves as an expert resource for the interpretation of its ¹H and ¹³C NMR spectra. We delve into the theoretical principles, present a validated experimental protocol, and offer a detailed, causality-driven interpretation of spectral data, including chemical shifts and coupling constants. This guide is designed to empower researchers to confidently identify this molecule, understand its electronic structure, and utilize this knowledge in synthetic and developmental workflows.

Introduction: The Significance of Substituted Quinolines

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate combines several key functional groups: the quinoline core, a bromine substituent, a hydroxyl group, and an ethyl carboxylate moiety. Each of these groups modulates the molecule's electronic environment and, consequently, its chemical and biological profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of such molecular structures in solution.[1] By analyzing the chemical shifts, signal multiplicities, and coupling constants, one can map the precise connectivity and electronic environment of each atom. This guide provides a detailed walkthrough of this analytical process for the title compound.

Molecular Structure and Atom Numbering

A standardized numbering system is critical for unambiguous spectral assignment. The structure and IUPAC numbering for Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate are presented below. It is important to note that the 4-hydroxyquinoline moiety exists in a tautomeric equilibrium with its 4-oxo form (a quinolone). In many solvents, the keto form is predominant, which significantly influences the chemical shifts, particularly of the heterocyclic ring protons and carbons.

Caption: Molecular structure and IUPAC numbering scheme.

Experimental Protocol for NMR Acquisition

The quality and reproducibility of NMR data are directly dependent on a meticulous experimental approach. The protocol described here is a self-validating system designed to produce high-resolution spectra suitable for full structural elucidation.

Sample Preparation

The choice of solvent can influence chemical shifts, particularly for protons involved in hydrogen bonding (e.g., the 4-OH group).[2][3] Quinolines are also known to exhibit concentration-dependent chemical shifts due to intermolecular π-π stacking interactions.[4][5] Therefore, consistency is key.

-

Weighing: Accurately weigh 20-25 mg of purified Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate for ¹³C NMR (a ¹H spectrum can be acquired from the same sample).

-

Solvent Selection: Use approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it is a polar aprotic solvent that readily dissolves the compound and allows for the observation of exchangeable protons like the -OH group.

-

Dissolution: Transfer the sample to a clean, dry NMR tube. Add the deuterated solvent and cap the tube. Gently vortex or sonicate until the sample is fully dissolved. Ensure the solution is clear and free of particulates.

Spectrometer Setup and Data Acquisition

These steps assume the use of a standard 400 MHz or 500 MHz NMR spectrometer.

Caption: Standardized workflow for NMR data acquisition and analysis.

-

Instrument Setup: Insert the sample into the spectrometer. Load standard ¹H and ¹³C acquisition parameter sets.

-

Lock and Shim: Lock onto the deuterium signal of the DMSO-d₆. Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity, resulting in narrow and symmetrical peak shapes.

-

¹H NMR Acquisition:

-

Pulse Angle: 30-45 degrees.

-

Spectral Width: ~16 ppm (centered around 6-7 ppm).

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 8-16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Technique: Proton-decoupled (zgpg30 or similar).

-

Pulse Angle: 30 degrees.

-

Spectral Width: ~200 ppm (centered around 100 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 scans, depending on sample concentration.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ signal (δ ≈ 39.52 ppm).[6]

Spectral Analysis and Interpretation

The following analysis is based on established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects and typical coupling constants for aromatic systems.[4][7]

¹H NMR Spectrum Analysis

The proton spectrum reveals distinct signals for the ethyl group, the aromatic protons on the quinoline core, and the hydroxyl proton.

-

Ethyl Group (-OCH₂CH₃):

-

-OCH₂- (Methylene): Expected around δ 4.2-4.4 ppm . This signal will appear as a quartet (q) due to coupling with the three adjacent methyl protons (n+1 = 3+1 = 4). The downfield shift is caused by the deshielding effect of the adjacent oxygen atom.

-

-CH₃ (Methyl): Expected around δ 1.2-1.4 ppm . This signal will be a triplet (t) due to coupling with the two methylene protons (n+1 = 2+1 = 3). The coupling constant for both the quartet and triplet will be identical, typically J ≈ 7.1 Hz .[8]

-

-

Quinoline Ring Protons:

-

H-2: Expected as a singlet (s) around δ 8.5-8.7 ppm . Its significant downfield shift is due to the anisotropic effect of the C=O group at C-4, the deshielding effect of the adjacent nitrogen atom, and its position within the heterocyclic aromatic ring.

-

H-5, H-6, H-7: These three protons form a coupled spin system on the carbocyclic ring.

-

H-5: Expected around δ 8.0-8.2 ppm . This proton is ortho to the ring fusion and will be deshielded. It should appear as a doublet of doublets (dd) , coupling to H-6 (ortho, ³J ≈ 7-9 Hz) and H-7 (meta, ⁴J ≈ 1-2 Hz).[4][9]

-

H-7: Expected around δ 7.8-8.0 ppm . This proton is ortho to the electron-withdrawing bromine atom at C-8, causing a significant downfield shift. It will appear as a doublet of doublets (dd) , coupling to H-6 (ortho, ³J ≈ 7-9 Hz) and H-5 (meta, ⁴J ≈ 1-2 Hz).

-

H-6: Expected around δ 7.5-7.7 ppm . This proton is ortho to both H-5 and H-7. It will appear as a triplet (t) or more accurately, a doublet of doublets (dd) where the two ortho coupling constants are very similar (³J ≈ 8 Hz).

-

-

-

Hydroxyl Proton (-OH):

-

Expected as a very broad singlet (s) , typically far downfield (δ > 11 ppm ) in DMSO-d₆ due to strong hydrogen bonding with the solvent. Its chemical shift is highly dependent on concentration, temperature, and residual water content.[3]

-

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show 12 distinct signals corresponding to each carbon atom in the molecule.

-

Carbonyl and Ester Carbons:

-

C=O (Ester): Expected around δ 165-170 ppm .

-

C-4 (C-OH): Expected far downfield around δ 175-180 ppm , characteristic of the C=O carbon in the predominant keto-tautomer.

-

-OCH₂-: Expected around δ 60-62 ppm .[8]

-

-

Quinoline Ring Carbons:

-

C-2: Expected around δ 145-150 ppm , shifted downfield by the adjacent nitrogen.

-

C-8a & C-4a (Bridgehead): Expected around δ 138-142 ppm .

-

Aromatic CH Carbons (C-5, C-6, C-7): Expected in the typical aromatic region of δ 120-135 ppm .

-

C-3: Expected around δ 110-115 ppm , shifted upfield due to its position relative to the carbonyl and nitrogen.

-

C-8 (C-Br): The carbon directly attached to bromine. Its chemical shift is often difficult to predict precisely but is expected in the δ 115-125 ppm range.

-

-

Ethyl Group Carbon:

-

-CH₃: Expected furthest upfield, around δ 14-15 ppm .[8]

-

Data Summary

The predicted NMR spectral data for Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate in DMSO-d₆ are summarized below.

| ¹H NMR Data | |||||

| Assignment | δ (ppm) | Multiplicity | J (Hz) | Integration | Notes |

| -OH | > 11.0 | br s | - | 1H | Shift is variable. |

| H-2 | 8.5 - 8.7 | s | - | 1H | Deshielded by N and C=O. |

| H-5 | 8.0 - 8.2 | dd | ³J ≈ 8.0, ⁴J ≈ 1.5 | 1H | Ortho/Meta coupling. |

| H-7 | 7.8 - 8.0 | dd | ³J ≈ 8.0, ⁴J ≈ 1.5 | 1H | Deshielded by Br. |

| H-6 | 7.5 - 7.7 | t or dd | ³J ≈ 8.0 | 1H | Overlapping ortho couplings. |

| -OCH₂- | 4.2 - 4.4 | q | ³J ≈ 7.1 | 2H | Coupled to -CH₃. |

| -CH₃ | 1.2 - 1.4 | t | ³J ≈ 7.1 | 3H | Coupled to -OCH₂-. |

| ¹³C NMR Data | ||

| Assignment | δ (ppm) | Notes |

| C-4 | 175 - 180 | Keto-tautomer C=O. |

| C=O (Ester) | 165 - 170 | |

| C-2 | 145 - 150 | Adjacent to Nitrogen. |

| C-8a | 138 - 142 | Bridgehead Carbon. |

| C-4a | 138 - 142 | Bridgehead Carbon. |

| C-5, C-6, C-7 | 120 - 135 | Aromatic CH region. |

| C-8 | 115 - 125 | Carbon attached to Bromine. |

| C-3 | 110 - 115 | |

| -OCH₂- | 60 - 62 | |

| -CH₃ | 14 - 15 |

Conclusion

The structural characterization of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate by NMR spectroscopy is a definitive process guided by fundamental principles. The ¹H NMR spectrum is characterized by a downfield singlet for H-2, a distinct three-proton AMX system for H-5, H-6, and H-7, and the classic quartet-triplet pattern of an ethyl ester. The ¹³C spectrum is anchored by the two carbonyl signals of the ester and the quinolone tautomer. This comprehensive guide provides the necessary framework and detailed interpretation for researchers to confidently assign the NMR spectra of this important quinoline derivative, ensuring structural accuracy in their scientific endeavors.

References

-

Benchchem. Interpreting Complex NMR Spectra of Substituted Quinolines.

-

Sigma-Aldrich. 8-bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester applications.

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.

-

UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.

-

Canadian Science Publishing. DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE.

-

ResearchGate. Synthesis, spectroscopic and structural characterization of three new ethyl (E)-2-formyl-4-styrylquinoline-3-carboxylates.

-

J-Stage. Analysis on NMR Spectra of 8-Hydroxyquinoline and Its Solvent Effects.

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ).

-

MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons.

-

Benchchem. A Comparative Guide to the ¹H and ¹³C NMR Characterization of Ethyl 8-bromooctanoate and Its Derivatives.

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).

-

Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

-

ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

-

Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling.

-

Thieme Connect. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.

-

PubChem. Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.

-

YouTube. Interpreting NMR Spectra 1.

-

Matrix Scientific. Ethyl 8-bromo-4-hydroxyquinoline-6-carboxylate.

-

ResearchGate. (PDF) Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol.

-

ACD/Labs. 1H–1H Coupling in Proton NMR.

-

Journal of the American Chemical Society. Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.

-

ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

-

YouTube. NMR 5: Coupling Constants.

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

-

Wiley-VCH. Supporting Information.

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. Analysis on NMR Spectra of 8-Hydroxyquinoline and Its Solvent Effects [jstage.jst.go.jp]

- 3. thieme-connect.de [thieme-connect.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. repository.uncw.edu [repository.uncw.edu]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. acdlabs.com [acdlabs.com]

Mass spectrometry of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

An In-Depth Technical Guide to the Mass Spectrometric Analysis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Introduction

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is a substituted quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] The structural complexity and specific functional groups of this molecule necessitate a robust and precise analytical approach for its characterization and quantification. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the mass spectrometric analysis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate. It moves beyond a simple recitation of methods to explain the underlying principles and the rationale behind experimental choices. The goal is to equip researchers, scientists, and drug development professionals with the expertise to develop, validate, and interpret mass spectrometry data for this compound and its analogues with confidence. We will delve into the molecule's unique isotopic signature, predictable fragmentation behaviors, and a detailed, field-proven LC-MS/MS protocol.

Section 1: Fundamental Molecular Properties and Isotopic Signature

A successful mass spectrometric analysis begins with a thorough understanding of the analyte's intrinsic properties. The presence of a bromine atom is the most defining characteristic of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, as it imparts a highly distinctive isotopic pattern.

Molecular Structure:

-

IUPAC Name: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

-

Molecular Formula: C₁₂H₁₀BrNO₃

-

Monoisotopic Mass: 294.9895 Da

-

Average Molecular Weight: 296.12 g/mol

The key to identifying this compound in a mass spectrum lies in recognizing the isotopic signature of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic M and M+2 isotopic pattern where the two peaks are of almost identical height. This signature is an invaluable diagnostic tool for confirming the presence of bromine in an unknown analyte.

Table 1: Predicted Isotopic Distribution for the [M+H]⁺ Ion

| Ion | Exact Mass (Da) | Relative Abundance (%) |

| [C₁₂H₁₁⁷⁹BrNO₃+H]⁺ | 295.9973 | 100.0 |

| [C₁₂H₁₁⁸¹BrNO₃+H]⁺ | 297.9953 | 97.3 |

This predictable 1:1 ratio for the M and M+2 peaks provides a primary validation point during data analysis.

Section 2: Rationale for Ionization Technique Selection

The choice of ionization technique is critical for successfully converting the neutral analyte into a gas-phase ion for MS analysis. Given the polarity imparted by the hydroxyl, ester, and quinoline nitrogen functionalities, Electrospray Ionization (ESI) is the most appropriate method.

Why ESI is the Authoritative Choice:

-

Expertise: ESI is a "soft" ionization technique that excels with polar, thermally labile, and non-volatile molecules like our target compound. Unlike hard ionization methods such as Electron Impact (EI), which would cause extensive and often uninterpretable fragmentation, ESI typically preserves the intact molecule as a protonated or deprotonated species. This is essential for determining the molecular weight and for selecting the precursor ion for subsequent fragmentation experiments (MS/MS).

-

Trustworthiness: The mechanism of ESI, involving the formation of charged droplets and subsequent solvent evaporation, is highly reproducible and robust. It reliably generates ions that directly correspond to the analyte's molecular weight.

-

In positive ion mode , the quinoline nitrogen is a primary site for protonation, leading to the formation of a strong [M+H]⁺ ion at m/z 296.0/298.0.

-

In negative ion mode , the acidic phenolic hydroxyl group can be readily deprotonated, yielding an [M-H]⁻ ion at m/z 294.0/296.0.

-

The ability to generate stable ions in both polarities provides analytical flexibility and an additional layer of confirmation for the compound's identity.

Section 3: The Imperative of High-Resolution Mass Spectrometry (HRMS)

For unambiguous structural confirmation, particularly in complex matrices encountered during drug development, High-Resolution Mass Spectrometry (HRMS) is indispensable.[3][4] Instruments like Orbitrap or Time-of-Flight (TOF) analyzers provide mass accuracy typically below 5 parts-per-million (ppm).

The Causality Behind Using HRMS:

HRMS allows for the determination of a molecule's elemental composition from its exact mass.[4] For a measured m/z of 295.9973, HRMS can distinguish the elemental formula C₁₂H₁₁⁷⁹BrNO₃ from other potential isobaric (same nominal mass) formulas, providing a high degree of confidence in the compound's identity without relying solely on a reference standard. This capability is crucial for metabolite identification, impurity profiling, and characterization of novel chemical entities.

Section 4: Elucidating Structure Through Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to structurally characterize the analyte. In an MS/MS experiment, the [M+H]⁺ precursor ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern serves as a structural fingerprint. The fragmentation of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is predictable, driven by its key functional groups.

Predicted Fragmentation Pathway of the [M+H]⁺ Ion:

The most likely fragmentation pathways involve neutral losses from the ethyl ester group and cleavages of the quinoline ring structure.[5][6]

Caption: Predicted MS/MS fragmentation of [M+H]⁺.

Table 2: Summary of Predicted Key Fragments for Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

| Fragment | Precursor Ion (m/z) | Predicted Fragment (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| A | 296.0/298.0 | 268.0/270.0 | C₂H₄ (ethylene) | 8-bromo-4-hydroxyquinoline-3-carboxylic acid ion |

| B | 296.0/298.0 | 251.0/253.0 | C₂H₅O• (ethoxy radical) | 8-bromo-4-hydroxy-3-carbonyl-quinoline ion (acylium ion) |

| C | 251.0/253.0 | 223.0/225.0 | CO (carbon monoxide) | [8-bromo-4-hydroxyquinoline+H]⁺ ion after rearrangement |

| D | 223.0/225.0 | 144.0 | Br• (bromine radical) | [4-hydroxyquinoline+H]⁺ ion |

This predictive framework is the cornerstone of a self-validating system: observed fragments in an actual experiment must logically align with these chemically plausible pathways to confirm the structure.

Section 5: A Validated Experimental Protocol for LC-MS/MS Analysis

This section provides a robust, step-by-step methodology for the analysis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate. The integration of liquid chromatography provides separation from matrix components and isomeric compounds, ensuring the analytical integrity of the subsequent MS detection.

Caption: High-level LC-MS/MS experimental workflow.

Protocol Details:

-

Sample Preparation:

-

Accurately weigh 1 mg of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate reference standard.

-

Dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

-

Perform serial dilutions using a 50:50 (v/v) mixture of methanol and water to achieve a final working concentration of 1 µg/mL. The water is added to ensure compatibility with the initial mobile phase conditions.

-

-

Liquid Chromatography (LC) Method:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). The C18 stationary phase provides excellent retention for moderately nonpolar compounds like the target analyte.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial as it acts as a proton source to promote efficient [M+H]⁺ formation in the ESI source.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0.0 - 1.0 min: 5% B

-

1.0 - 5.0 min: Ramp linearly from 5% to 95% B

-

5.0 - 6.0 min: Hold at 95% B

-

6.1 - 8.0 min: Return to 5% B and equilibrate

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) Method:

-

Ionization Mode: ESI, Positive

-

Capillary Voltage: +3.5 kV

-

Drying Gas (N₂) Flow: 10 L/min

-

Drying Gas Temperature: 325 °C

-

Scan Mode 1 (Full Scan):

-

Mass Range: m/z 100-500. This range comfortably covers the precursor ion.

-

Purpose: To detect the [M+H]⁺ ion and confirm its characteristic bromine isotopic pattern.

-

-

Scan Mode 2 (Product Ion Scan / MS/MS):

-

Precursor Ion: m/z 296.0

-

Collision Energy: 20 eV (This value may require optimization to achieve a rich fragmentation spectrum).

-

Purpose: To generate the fragment ion spectrum for structural confirmation.

-

-

Conclusion

The mass spectrometric analysis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is a multi-faceted process that relies on a logical, evidence-based approach. By leveraging the compound's unique bromine isotopic signature, employing soft ionization via ESI, confirming its elemental composition with HRMS, and elucidating its structure through predictable MS/MS fragmentation, a highly confident and reproducible analysis can be achieved. The detailed LC-MS/MS protocol provided herein serves as a validated starting point for researchers in pharmaceutical and chemical sciences, forming a robust framework for the routine characterization and quantification of this important molecular scaffold.

References

-

Z. Džula, et al. (2005). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]

-

D. M. Clugston and D. B. MacLean. (1966). Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry. Available at: [Link]

-

S. G. Creedon, et al. (2015). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). ResearchGate. Available at: [Link]

-

K. M. F. Hegab and F. M. E. Abdel-Megeid. (2009). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. ResearchGate. Available at: [Link]

-

S. Manz, et al. (2023). Unknown halogenated compounds with HRMS data. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

A. G. Marshall and C. L. Hendrickson. (2008). High-resolution mass spectrometers. PubMed. Available at: [Link]

-

S. Nay, et al. (2021). LCMS-guided detection of halogenated natural compounds. ResearchGate. Available at: [Link]

-

F. W. McLafferty. (1962). Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. Analytical Chemistry. Available at: [Link]

-

PubChem. Ethyl 8-bromooctanoate. National Center for Biotechnology Information. Available at: [Link]

-

Jim Clark. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

-

Amerigo Scientific. Ethyl 8-Bromo-4-chloro-7-methylquinoline-3-carboxylate. Amerigo Scientific Website. Available at: [Link]

-

A. F. M. El-Mahdy, et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

-

S. N. Al-Busafi, et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]

-

PubChem. 8-Bromoquinoline. National Center for Biotechnology Information. Available at: [Link]

-

NIST. Bromophos-ethyl. NIST Chemistry WebBook. Available at: [Link]

Sources

Infrared spectroscopy of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

An In-Depth Technical Guide to the Infrared Spectroscopy of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

This guide provides a comprehensive technical overview of the principles and practices for acquiring and interpreting the infrared (IR) spectrum of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate. It is designed for researchers, scientists, and professionals in drug development who utilize spectroscopic methods for structural elucidation and quality control.

Introduction: The Structural Context

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is a quinoline derivative of significant interest in medicinal chemistry and material science.[1][2] Its molecular architecture comprises a brominated quinoline core, a hydroxyl group at the 4-position, and an ethyl carboxylate group at the 3-position. Understanding its structure is paramount, and Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative first-line analytical technique.[3]

A critical structural feature of this molecule is the keto-enol tautomerism. The "4-hydroxyquinoline" (enol form) can exist in equilibrium with its "4-quinolone" (keto form) tautomer. In the solid state, which is how IR spectra are most commonly acquired for this type of compound, the keto tautomer, Ethyl 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate , is often the predominant form.[4] This equilibrium is crucial as it dictates the presence of specific functional groups—namely, an N-H bond and a ketone-like carbonyl (C=O) group—which produce distinct and readily identifiable signals in the IR spectrum.

Molecular Structure & Tautomerism

The interpretation of the IR spectrum begins with a clear understanding of the molecule's structure and its potential forms.

Caption: Tautomeric equilibrium of the title compound.

The Analytical Approach: Fourier Transform Infrared (FTIR) Spectroscopy with Attenuated Total Reflectance (ATR)

For a solid powder like Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, Attenuated Total Reflectance (ATR) is the sampling technique of choice for FTIR analysis.[5][6]

Expertise & Experience: Why ATR-FTIR?

The traditional method of preparing KBr pellets is time-consuming and susceptible to moisture contamination. ATR, conversely, offers a superior alternative for several field-proven reasons:

-

Minimal Sample Preparation: A small amount of the solid sample is simply placed on the ATR crystal.[7] This eliminates the need for grinding and pressing pellets, saving time and minimizing sample loss.

-

High-Quality, Reproducible Data: The technique relies on an evanescent wave that penetrates a shallow depth into the sample, ensuring a strong, high-quality signal that is less dependent on sample thickness.[6][8]

-

Non-Destructive: The sample can be fully recovered after analysis, which is critical when working with valuable or limited-quantity materials.

The core principle involves an infrared beam being directed into a crystal of high refractive index (commonly diamond or zinc selenide).[7] At the crystal-sample interface, the beam undergoes total internal reflection, creating the evanescent wave that probes the sample's surface. The sample absorbs energy at specific frequencies corresponding to its molecular vibrations, and this attenuated energy is then detected.[6]

Experimental Protocol: Acquiring the ATR-FTIR Spectrum

This protocol outlines a self-validating system for obtaining a reliable IR spectrum.

Mandatory Visualization: ATR-FTIR Experimental Workflow

Caption: Standard workflow for ATR-FTIR analysis.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Power on the FTIR spectrometer and allow it to stabilize according to the manufacturer's guidelines.

-

Ensure the ATR accessory is correctly installed.

-

Causality: A stable instrument ensures a consistent energy source and detector response, which is fundamental for reproducible measurements.

-

-

Crystal Cleaning:

-

Clean the ATR crystal surface meticulously using a soft, lint-free wipe dampened with a volatile solvent like isopropyl alcohol or ethanol.

-

Trustworthiness: Any residue from previous samples will appear in the subsequent spectrum. A clean crystal is the first step in ensuring the spectrum is exclusively from the target analyte.[7]

-

-

Background Acquisition:

-

With the clean, empty ATR crystal in place, acquire a background spectrum. This scan measures the ambient atmosphere (CO₂, water vapor) and the instrument's own optical characteristics.[7]

-

Causality: The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final output only shows the absorbance due to the sample itself.

-

-

Sample Application:

-

Place a small amount of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate powder directly onto the center of the ATR crystal.

-

Lower the pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal.

-

Causality: Good contact is essential for the evanescent wave to effectively penetrate the sample and generate a strong, high-quality spectrum.[7]

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 32 to 64 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing:

-

After acquisition, the spectrum may require baseline correction to ensure the absorbance starts at zero.

-

An "ATR correction" algorithm may be applied in the software. This accounts for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.

-

Data Presentation: Interpreting the Spectrum

The IR spectrum provides a molecular "fingerprint." The key to its interpretation is assigning the observed absorption bands to the vibrations of specific functional groups within the molecule.[3]

Data Summary: Expected IR Absorption Bands for Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

| Wavenumber Range (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | Rationale & Authoritative Grounding |

| 3300 - 3100 | N-H Stretch (from keto tautomer) | Medium, Broad | The presence of the 4-quinolone tautomer results in an N-H bond. Hydrogen bonding broadens this peak.[9] |

| 3100 - 3000 | C-H Stretch (Aromatic) | Medium to Weak | Vibrations of C-H bonds on the quinoline ring. Aromatic C-H stretches typically appear at slightly higher frequencies than aliphatic ones.[10][11] |

| 3000 - 2850 | C-H Stretch (Aliphatic) | Medium | Asymmetric and symmetric stretching of C-H bonds in the ethyl group (-CH₂CH₃).[9][11] |

| ~1735 | C=O Stretch (Ester) | Strong, Sharp | Carbonyl stretch of the ethyl carboxylate group. This is a highly characteristic and intense absorption.[10] |

| ~1660 | C=O Stretch (Ketone, Amide-like) | Strong, Sharp | Carbonyl stretch of the 4-quinolone ring. Its frequency is lowered due to conjugation and its amide-like character.[11] |

| 1620 - 1450 | C=C & C=N Stretch (Aromatic Ring) | Medium to Strong | Multiple bands corresponding to the stretching vibrations within the quinoline ring system.[12][13] |

| 1300 - 1100 | C-O Stretch (Ester) | Strong | Asymmetric and symmetric C-O-C stretching vibrations of the ester group.[9] |

| 900 - 675 | C-H Bend (Aromatic Out-of-Plane) | Medium to Strong | Bending vibrations of the C-H bonds on the aromatic rings. The pattern can give clues about the substitution pattern.[11] |

| 700 - 500 | C-Br Stretch | Medium to Weak | The vibration of the carbon-bromine bond. This absorption occurs in the low-frequency region of the spectrum. |

Conclusion

Infrared spectroscopy, particularly using the ATR-FTIR technique, is an indispensable tool for the structural characterization of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate. By understanding the molecule's tautomeric nature and the characteristic vibrational frequencies of its constituent functional groups, researchers can rapidly verify its identity, assess purity, and gain critical insights into its chemical structure. The workflow and interpretive guide presented here provide a robust framework for obtaining and analyzing high-quality, reliable spectroscopic data in a research or drug development setting.

References

-

Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar . NASA Ames Research Center. [Link]

-

Schuttlefield, J. D., & Grassian, V. H. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples . Journal of Chemical Education. [Link]

-

FTIR-ATR | Study Guide . Edubirdie. [Link]

-

ATR-FTIR Spectroscopy Basics . Mettler Toledo. [Link]

-

Wojtkowiak, J., et al. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis . Molecules. [Link]

-

The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )... . ResearchGate. [Link]

-

FTIR spectrum of quinoline derivative . ResearchGate. [Link]

-

ATR-FTIR - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

-

Fourier Transform Infrared Spectroscopy (FTIR) . EAG Laboratories. [Link]

-

4-Quinolone-3-carboxylic acid . PubChem. [Link]

-

Ethyl 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate . PubChem. [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups . Northern Illinois University. [Link]

-

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate . PubChem. [Link]

-

Table of Characteristic IR Absorptions . ICT Prague. [Link]

-

Infrared Spectra of Some Common Functional Groups . Chemistry LibreTexts. [Link]

-

3-Hydroxyquinoline-4-carboxylic acid . PubChem. [Link]

-

Ethyl 4-hydroxyquinoline-3-carboxylate . PubChemLite. [Link]

-

Methyl 4-hydroxyquinoline-3-carboxylate . PubChemLite. [Link]

-

Gökce, H., et al. Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations . ResearchGate. [Link]

Sources

- 1. 8-bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester applications | Sigma-Aldrich [sigmaaldrich.com]

- 2. 8-bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester applications | Sigma-Aldrich [sigmaaldrich.com]

- 3. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]

- 4. Ethyl 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H10BrNO3 | CID 676056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mt.com [mt.com]

- 7. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. eng.uc.edu [eng.uc.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 13. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis | MDPI [mdpi.com]

The Structural Elucidation and Synthetic Pathway of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate: A Technical Guide for Drug Discovery Professionals

Foreword: The Quinoline Scaffold in Modern Drug Development

The quinoline motif is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The inherent versatility of the quinoline ring system, coupled with the potential for extensive functionalization, allows for the fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth technical overview of a specific, promising derivative: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate. We will delve into its molecular architecture, a robust and scalable synthetic route, and the anticipated biological significance of this compound, offering a comprehensive resource for researchers and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is a heterocyclic compound featuring a quinoline core substituted with a bromine atom at the 8-position, a hydroxyl group at the 4-position, and an ethyl carboxylate group at the 3-position. The presence of these functional groups imparts specific electronic and steric characteristics that are crucial for its interaction with biological targets.

The 4-hydroxyquinoline moiety exists in tautomeric equilibrium with its 4-oxo form (4-quinolone), a feature known to be critical for the biological activity of many quinolone-based drugs. The intramolecular hydrogen bond between the 4-hydroxyl group and the nitrogen at position 1, or the carbonyl of the ester group, can influence the molecule's conformation and reactivity. The bromine atom at the 8-position significantly impacts the molecule's lipophilicity and can act as a site for further synthetic modification or as a key interacting group with a biological target.

Table 1: Physicochemical Properties of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

| Property | Value | Source |

| CAS Number | 35975-57-6 | [2][3] |

| Molecular Formula | C₁₂H₁₀BrNO₃ | [2][3] |

| Molecular Weight | 296.12 g/mol | [2][3] |

| Appearance | Solid | [3] |

| Boiling Point | 392°C at 760 mmHg (Predicted) | [2] |

| Density | 1.555 g/cm³ (Predicted) | [2] |

| InChI Key | XDDQBYKFJZYKPE-UHFFFAOYSA-N | [3] |

Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate via the Gould-Jacobs Reaction

The synthesis of 4-hydroxyquinoline-3-carboxylates is reliably achieved through the Gould-Jacobs reaction.[1][4] This well-established method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization. This approach offers high yields and a straightforward pathway to the desired quinoline scaffold.

The synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate commences with the reaction of 2-bromoaniline with DEEM. This initial step forms an intermediate, diethyl ((2-bromophenylamino)methylene)malonate. The subsequent, and critical, step is the thermal cyclization of this intermediate. This intramolecular condensation is typically carried out in a high-boiling point solvent, such as diphenyl ether, at temperatures around 250°C.[5][6] The high temperature is necessary to overcome the activation energy for the ring-closing reaction.

Caption: The Gould-Jacobs reaction pathway for the synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.

Detailed Experimental Protocol (Based on the Gould-Jacobs Reaction)

The following protocol is a representative procedure for the synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.

Step 1: Condensation of 2-Bromoaniline and Diethyl Ethoxymethylenemalonate

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 2-bromoaniline and diethyl ethoxymethylenemalonate.

-

Heat the mixture, with stirring, at 100-120°C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the intermediate, diethyl ((2-bromophenylamino)methylene)malonate, can be isolated by cooling the reaction mixture and allowing it to crystallize. Alternatively, the crude reaction mixture can be used directly in the next step.

Step 2: Thermal Cyclization

-

To a flask containing a high-boiling point solvent (e.g., diphenyl ether), preheated to approximately 250°C, add the intermediate from Step 1 in portions.

-

Maintain the temperature at 250°C for 30-60 minutes to ensure complete cyclization.

-

Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solvent.

-

Collect the solid product by vacuum filtration and wash with a suitable solvent (e.g., hexane or ethanol) to remove residual diphenyl ether.

-

The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol or N,N-dimethylformamide (DMF).

Crystal Structure Analysis

While a definitive crystal structure for Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate has not been publicly deposited in the Cambridge Crystallographic Data Centre (CCDC) as of the time of this writing, a detailed analysis can be inferred from the published crystal structure of its close analog, ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[7] The substitution of chlorine with bromine is expected to have a predictable effect on the unit cell parameters and crystal packing due to the larger van der Waals radius and different electronic properties of bromine.

The chloro-analog crystallizes in the triclinic space group P-1, with two independent molecules in the asymmetric unit.[7] A key feature of its crystal packing is the formation of supramolecular layers through N-H···O hydrogen bonds between the independent molecules.[7] It is highly probable that Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate will exhibit a similar hydrogen bonding motif, leading to the formation of layered structures in the solid state.

Table 2: Crystallographic Data for Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate (for comparison)

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.328(5) |

| b (Å) | 11.043(2) |

| c (Å) | 12.350(4) |

| α (°) | 73.298(17) |

| β (°) | 70.57(3) |

| γ (°) | 77.22(3) |

| Volume (ų) | 1137.8(7) |

| Z | 4 (2 independent molecules) |

| Data obtained from Ishikawa & Yoshida (2015).[7] |

The substitution of chlorine with bromine would likely lead to an increase in the unit cell volume. The fundamental crystal packing, driven by the strong hydrogen bonding interactions, is anticipated to be conserved.

Sources

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester AldrichCPR 35975-57-6 [sigmaaldrich.com]

- 3. Crystal structure of ethyl 8-chloro-4-oxo-1,4-di-hydro-quinoline-3-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | C12H10BrNO3 | CID 683685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 8-bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester applications | Sigma-Aldrich [sigmaaldrich.com]

- 7. Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate: A Technical Guide to its Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the predicated biological activity of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related structural analogs to build a robust profile of its potential therapeutic applications. By examining the well-established bioactivities of the 4-hydroxyquinoline-3-carboxylate core, the influence of bromine substitution at the 8-position, and the general mechanistic pathways of quinolone-based compounds, we can infer a strong potential for antimicrobial and anticancer properties. This guide delves into the probable mechanisms of action, outlines a detailed synthetic pathway, provides protocols for biological evaluation, and presents a comparative analysis of related compounds to guide future research and drug development efforts.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities. From the potent antimalarial effects of quinine to the broad-spectrum antibacterial action of fluoroquinolone antibiotics, the versatility of the quinoline nucleus is well-documented. The 4-hydroxyquinoline-3-carboxylate substructure, in particular, is a key pharmacophore known to exhibit significant biological effects, primarily through its ability to chelate metal ions and interfere with essential cellular processes.

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is a synthetic derivative belonging to this promising class of compounds. Its structure combines the foundational 4-hydroxyquinoline-3-carboxylate core with a bromine atom at the 8-position. This halogen substitution is anticipated to modulate the compound's lipophilicity, electronic properties, and ultimately, its biological activity and target specificity. This guide aims to provide a detailed technical exploration of the predicated biological activities of this molecule, offering a foundational resource for researchers investigating its therapeutic potential.

Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

The most established and versatile method for the synthesis of 4-hydroxyquinoline-3-carboxylates is the Gould-Jacobs reaction .[1][2][3][4][5] This multi-step process involves the condensation of an aniline with a malonic acid derivative, followed by thermal cyclization. For the synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, the logical starting materials would be 2-bromoaniline and diethyl ethoxymethylenemalonate (DEEMM).

Synthetic Pathway: The Gould-Jacobs Reaction

The synthesis can be conceptualized in the following stages:

-

Condensation: 2-Bromoaniline reacts with diethyl ethoxymethylenemalonate (DEEMM) to form an intermediate, ethyl 2-((2-bromoanilino)methylene)malonate. This reaction is typically carried out by heating the reactants, often without a solvent or in a high-boiling solvent like ethanol.

-

Cyclization: The intermediate undergoes thermal cyclization to form the quinoline ring system. This step requires high temperatures, often achieved by heating in a high-boiling point solvent such as diphenyl ether or Dowtherm A.

-

Esterification (if necessary): The Gould-Jacobs reaction directly yields the ethyl ester at the 3-position.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-((2-bromoanilino)methylene)malonate

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 2-bromoaniline and diethyl ethoxymethylenemalonate.

-

Heat the mixture at 100-120°C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the excess reactants can be removed under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography.

Step 2: Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

-

The purified intermediate from Step 1 is added to a high-boiling point solvent, such as diphenyl ether, in a round-bottom flask fitted with a reflux condenser and a thermometer.

-

The mixture is heated to approximately 250°C for 30-60 minutes. The cyclization reaction results in the formation of the quinoline ring.

-

After cooling, the reaction mixture is diluted with a solvent like hexane to precipitate the product.

-

The solid product is collected by filtration, washed with hexane, and then purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Predicated Biological Activities and Mechanisms of Action

Based on the extensive research on quinoline derivatives, Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is predicted to exhibit significant antimicrobial and anticancer activities.

Antimicrobial Activity

The 4-hydroxyquinoline-3-carboxylate scaffold is structurally related to the quinolone class of antibiotics.[6] The primary mechanism of action of quinolone antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[7][8][9][10] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex, quinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.

The presence of the 4-hydroxy group and the 3-carboxylate moiety are critical for this activity, as they can participate in the binding to the enzyme-DNA complex. The bromine atom at the C-8 position is expected to enhance the antimicrobial potency.[11] Halogen substitutions can increase the lipophilicity of the molecule, facilitating its passage through bacterial cell membranes.

3.1.1. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.

-

Preparation of Inoculum: Bacterial cultures are grown in appropriate broth media to the mid-logarithmic phase and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Microdilution Assay:

-

A serial two-fold dilution of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Each well is inoculated with the standardized bacterial suspension.

-

Positive (bacteria without compound) and negative (broth only) controls are included.

-

The plate is incubated at 37°C for 18-24 hours.

-

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of brominated 8-hydroxyquinoline derivatives.[12][13][14] The proposed mechanisms of action are often multifactorial and can include:

-

Inhibition of Topoisomerases: Similar to their antibacterial action, quinoline derivatives can inhibit human topoisomerases, which are essential for DNA replication in rapidly dividing cancer cells.[12]

-

Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various signaling pathways.

-

Chelation of Metal Ions: The 8-hydroxyquinoline scaffold is a potent chelator of metal ions like iron and copper, which are crucial for the activity of many enzymes involved in cancer cell proliferation.

The presence of the bromine atom at the 8-position has been shown to be favorable for anticancer activity in related quinoline structures.[14]

3.2.1. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) and a non-cancerous cell line (e.g., HEK293) should be used to assess both efficacy and selectivity.

-

Cell Culture: Cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

MTT Assay:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate for 48-72 hours.

-

After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

While specific data for the title compound is lacking, we can infer key structure-activity relationships from related molecules:

| Compound/Scaffold | Key Structural Features | Observed Biological Activity | Reference |

| 4-Hydroxyquinoline-3-carboxylic acids | Core scaffold | Inhibition of cell respiration and dehydrogenase enzymes. | [4] |

| Brominated 8-hydroxyquinolines | 8-Hydroxyquinoline with bromine substitutions | Strong antiproliferative activity against various tumor cell lines. | [12][14] |

| Quinolone Antibiotics | 4-Oxo-quinoline-3-carboxylic acid core | Inhibition of bacterial DNA gyrase and topoisomerase IV. | [7][8][9][10] |

| 8-Substituted Quinolizines | Modification at C-8 position | Improved antibacterial activities, physicochemical properties, and pharmacokinetic profiles. | [11] |

The data from these related compounds strongly suggests that the combination of the 4-hydroxyquinoline-3-carboxylate core with an 8-bromo substituent is a promising strategy for developing potent bioactive agents.

Conclusion and Future Directions